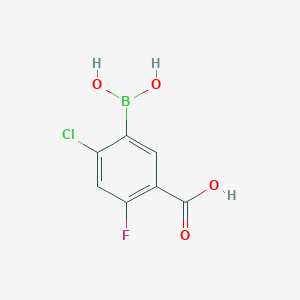

5-Borono-4-chloro-2-fluorobenzoic acid

Vue d'ensemble

Description

5-Borono-4-chloro-2-fluorobenzoic acid is an organic compound with the molecular formula C7H5BClFO4 It is a derivative of benzoic acid, characterized by the presence of boronic acid, chlorine, and fluorine substituents on the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Borono-4-chloro-2-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the halogenation of a benzoic acid derivative followed by the introduction of a boronic acid group. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production.

Analyse Des Réactions Chimiques

Types of Reactions

5-Borono-4-chloro-2-fluorobenzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Coupling Reactions: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) and catalysts (e.g., palladium) are commonly used.

Coupling Reactions: Palladium catalysts and bases (e.g., potassium carbonate) are typically employed.

Oxidation and Reduction: Oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl halides can produce biaryl compounds, while substitution reactions can yield various substituted benzoic acid derivatives.

Applications De Recherche Scientifique

Organic Synthesis

5-Borono-4-chloro-2-fluorobenzoic acid serves as a versatile building block in organic synthesis. Its ability to participate in cross-coupling reactions enables the formation of complex molecules that are essential for drug discovery and material science.

Medicinal Chemistry

Research indicates that this compound has potential applications in medicinal chemistry:

- Enzyme Inhibition : The boronic acid moiety can form reversible covalent bonds with diols, making it useful for inhibiting specific enzymes. This property is particularly relevant in developing therapeutic agents targeting enzyme active sites.

- Pharmaceutical Intermediate : Investigations are ongoing into its use as an intermediate in synthesizing pharmaceuticals aimed at treating diseases such as diabetes and cancer by modulating biological pathways.

Biochemical Research

The compound is studied for its interactions with biological molecules, contributing to understanding biochemical pathways. Its unique structure allows it to engage with various molecular targets, influencing cellular processes .

Diabetic Retinopathy Treatment

A study evaluated the effects of compounds analogous to this compound on diabetic retinopathy (DR). Results indicated that these compounds could reduce retinal vascular leakage in diabetic models, suggesting potential therapeutic applications for DR.

Cancer Therapeutics

Another investigation focused on synthesizing derivatives from this compound aimed at enhancing anti-cancer activity. The derivatives were tested for cytotoxicity against various cancer cell lines, demonstrating significant inhibitory effects at micromolar concentrations.

Mécanisme D'action

The mechanism by which 5-Borono-4-chloro-2-fluorobenzoic acid exerts its effects involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The chlorine and fluorine substituents influence the compound’s reactivity and binding affinity, contributing to its overall biological activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Bromo-4-chloro-2-fluorobenzoic acid: Similar in structure but with a bromine atom instead of a boronic acid group.

4-Chloro-2-fluorobenzoic acid: Lacks the boronic acid group, making it less versatile in coupling reactions.

5-Borono-2-fluorobenzoic acid: Similar but without the chlorine substituent, affecting its reactivity and applications.

Uniqueness

5-Borono-4-chloro-2-fluorobenzoic acid is unique due to the presence of both boronic acid and halogen substituents, which provide a combination of reactivity and versatility not found in other compounds. This makes it particularly valuable in synthetic chemistry and various research applications.

Activité Biologique

5-Borono-4-chloro-2-fluorobenzoic acid (C7H5BClFO4) is an organic compound notable for its diverse biological activities and applications in medicinal chemistry. This compound features a boronic acid group, chlorine, and fluorine substituents on a benzoic acid backbone, providing unique reactivity and interactions with biological systems.

Chemical Structure and Properties

- Molecular Formula : C7H5BClFO4

- Molecular Weight : 218.37 g/mol

- Functional Groups : Boronic acid, halogens (chlorine and fluorine)

The presence of the boronic acid group enables the compound to participate in various chemical reactions, particularly Suzuki-Miyaura coupling reactions, which are essential in organic synthesis. The chlorine and fluorine atoms influence the compound's reactivity and binding affinity, making it a valuable tool in biochemical research.

This compound exhibits its biological activity primarily through its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, which is crucial for enzyme inhibition and molecular recognition studies. The halogen substituents modulate the compound's reactivity and enhance its binding properties to biological molecules, influencing various biochemical pathways .

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes by forming covalent bonds with active site residues. This property is particularly relevant in drug design, where targeting enzyme active sites can lead to the development of potent inhibitors for therapeutic purposes.

Pharmaceutical Development

The compound is being explored as a pharmaceutical intermediate due to its ability to modify biological pathways. Studies have shown its potential in treating conditions like diabetes and cancer by modulating receptor activity or inhibiting pathogenic enzymes .

Case Studies

-

Diabetic Retinopathy Treatment :

A study evaluated the effects of compounds analogous to this compound on diabetic retinopathy (DR). Results indicated that these compounds could reduce retinal vascular leakage in diabetic models, suggesting potential therapeutic applications for DR . -

Cancer Therapeutics :

Another investigation focused on the synthesis of derivatives from this compound aimed at enhancing anti-cancer activity. The derivatives were tested for cytotoxicity against various cancer cell lines, demonstrating significant inhibitory effects at micromolar concentrations .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-Bromo-4-chloro-2-fluorobenzoic acid | Bromine instead of boronic acid | Moderate enzyme inhibition; less versatile |

| 4-Chloro-2-fluorobenzoic acid | Lacks boronic acid group | Limited coupling reactions; lower biological activity |

| 5-Borono-2-fluorobenzoic acid | No chlorine substituent | More reactive than 4-chloro variant |

The presence of both boronic and halogen groups in this compound enhances its versatility in synthetic applications and biological interactions compared to its analogs.

Propriétés

IUPAC Name |

5-borono-4-chloro-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BClFO4/c9-5-2-6(10)3(7(11)12)1-4(5)8(13)14/h1-2,13-14H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDGDGSCIDRLTGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1Cl)F)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BClFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672871 | |

| Record name | 5-Borono-4-chloro-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957066-06-7 | |

| Record name | 5-Borono-4-chloro-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.